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Sucrose, diacetate hexaisobutyrate -

Sucrose, diacetate hexaisobutyrate

Catalog Number: EVT-8935005
CAS Number:
Molecular Formula: C40H62O19
Molecular Weight: 846.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sucrose acetate isobutyrate is a glycoside.
Overview

Sucrose diacetate hexaisobutyrate is a chemical compound derived from sucrose, a common sugar. This compound is classified as an ester formed through the reaction of sucrose with acetic anhydride and isobutyric anhydride. It is primarily used in the food industry as a modifier for soft drinks, contributing to flavor enhancement, oil suspension, and clouding effects in beverages .

Source

Sucrose diacetate hexaisobutyrate can be synthesized from sucrose, which is naturally derived from sugarcane or sugar beet. The synthesis involves the esterification of sucrose using specific anhydrides under controlled conditions .

Classification

This compound falls under the category of food additives, specifically classified as an emulsifier and stabilizer. Its designation in food applications is often noted as E444, indicating its approval for use in various food products .

Synthesis Analysis

Methods

The synthesis of sucrose diacetate hexaisobutyrate typically involves the esterification process using acetic anhydride and isobutyric anhydride. The preferred method includes:

  1. Reagents: A mixture of acetic anhydride and isobutyric anhydride in specific molar ratios.
  2. Catalyst: Sodium isobutyrate or a combination of sodium acetate and sodium isobutyrate serves as the catalyst.
  3. Reaction Conditions: The reaction is conducted at elevated temperatures (around 140°C) for a specified duration to ensure complete esterification .

Technical Details

The process requires careful control of reactant ratios to achieve the desired degree of substitution on the sucrose molecule. Typically, 1-3 moles of acetic anhydride and 7-9 moles of isobutyric anhydride per mole of sucrose are used. The reaction yields a viscous liquid that can be purified through distillation to remove unreacted materials and byproducts .

Molecular Structure Analysis

Structure

Sucrose diacetate hexaisobutyrate consists of a sucrose backbone with multiple acetyl and isobutyryl groups attached. The molecular formula can be represented as C22H38O10C_{22}H_{38}O_{10}, reflecting the addition of these functional groups.

Data

  • Molecular Weight: Approximately 462.54 g/mol
  • Melting Point: Ranges from -7°C to ambient temperatures depending on purity and composition .
Chemical Reactions Analysis

Reactions

Sucrose diacetate hexaisobutyrate can undergo hydrolysis in the presence of water, reverting to its original components (sucrose, acetic acid, and isobutyric acid). This reaction is critical in food applications where moisture levels can affect stability.

Technical Details

The stability of this compound under various conditions (temperature, pH) plays a significant role in its application as a food additive. The hydrolysis reaction can be influenced by factors such as temperature and the presence of catalysts or other reactive agents .

Mechanism of Action

Process

The mechanism by which sucrose diacetate hexaisobutyrate functions in food applications involves its ability to stabilize emulsions and enhance flavors. The ester groups interact with both hydrophilic and hydrophobic components within food matrices, allowing for improved texture and mouthfeel.

Data

Research shows that the incorporation of this compound into food systems can lead to enhanced sensory attributes without compromising stability or safety .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellow viscous liquid
  • Odor: Mild characteristic odor
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to hydrolysis.
  • Reactivity: Can undergo hydrolysis in aqueous environments, releasing acetic and isobutyric acids.

Relevant analyses indicate that sucrose diacetate hexaisobutyrate maintains its functional properties across various pH levels commonly found in food products .

Applications

Scientific Uses

Sucrose diacetate hexaisobutyrate finds extensive use in the food industry, particularly in:

  • Beverage Production: As an emulsifier and stabilizer to improve the texture and appearance of soft drinks.
  • Flavor Enhancement: Utilized to modify flavors without altering the fundamental taste profile.
  • Clouding Agent: Helps maintain a consistent appearance in beverages by preventing separation of ingredients.

Additionally, it has been studied for its potential antioxidant properties when incorporated into emulsion systems .

Properties

Product Name

Sucrose, diacetate hexaisobutyrate

IUPAC Name

[(2R,3R,4S,5S)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C40H62O19

Molecular Weight

846.9 g/mol

InChI

InChI=1S/C40H62O19/c1-18(2)33(43)50-16-27-29(54-35(45)20(5)6)32(57-38(48)23(11)12)40(58-27,17-51-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1

InChI Key

UVGUPMLLGBCFEJ-SWTLDUCYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Solubility

Insoluble in water. Soluble in most organic solvents

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C

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